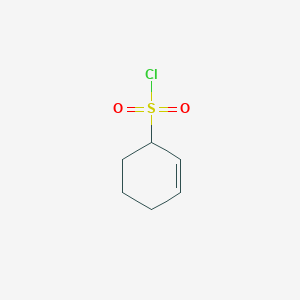
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “3-Bromo-4-fluoro-N-isopropylbenzamide”, a similar compound, the molecular formula is C10H11BrFNO . The exact molecular structure of “4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide” is not available in the current resources.Applications De Recherche Scientifique
Synthesis and Development of Radiochemicals
- Radiochemical Synthesis : The compound's related analogs, such as 4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX), have been developed as PET radioligands, useful for imaging human brain metabotropic subtype 1 receptors (mGluR1) in neuropsychiatric disorders and drug development. These have shown high brain radioactivity uptake and specificity to mGluR1 in animal models, indicating potential applications in neuroimaging and drug evaluation (Xu et al., 2013).
Synthesis and Chemical Properties
- Synthesis Techniques : Studies on similar compounds have focused on developing practical synthesis techniques. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for certain anti-inflammatory and analgesic materials, has been optimized to avoid the use of expensive and toxic reagents, indicating the relevance of such research in making the production of related compounds more feasible and cost-effective (Qiu et al., 2009).
Therapeutic Applications and Receptor Studies
- Receptor Binding and Therapeutic Potential : Related compounds, such as fluorine-18-labeled benzamide analogues, have been synthesized and evaluated for their potential in imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in tumor imaging and potentially in targeted therapies (Tu et al., 2007).
- Compulsive Food Consumption Studies : Analog compounds have also been used in studying the role of Orexin-1 Receptor mechanisms on compulsive food consumption, indicating potential applications in understanding and treating eating disorders (Piccoli et al., 2012).
Pharmacological and Biomedical Research
- Radioligands for Dopamine Receptors : Similar compounds have been used to synthesize specific radioligands, like 2- and 4-[18F]fluorotropapride, for positron emission tomography (PET), providing insights into the dopaminergic system, potentially useful in neurodegenerative and psychiatric disorder research (Damhaut et al., 1992).
Potential for Drug Development
- Drug Synthesis and Activity : Research on structurally similar compounds, like benzamide derivatives, involves synthesizing and assessing their hypoglycemic and hypolipidemic activities. Such studies lay the groundwork for the development of new drugs for managing conditions like diabetes (Ahmadi et al., 2014).
Propriétés
IUPAC Name |
4-bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c1-11(4-5-11)14-10(15)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPYQFGBYKFRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-N-(1-methylcyclopropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
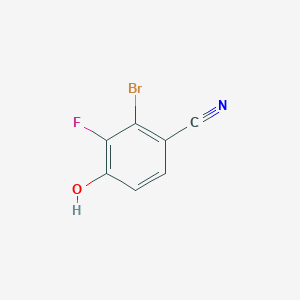

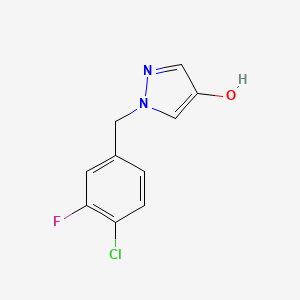
![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
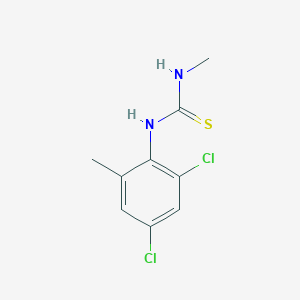
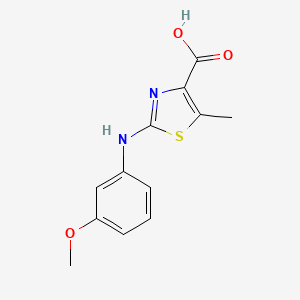

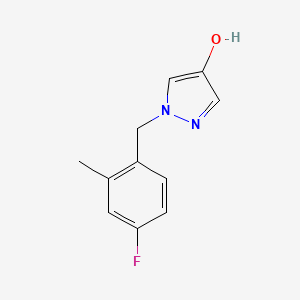
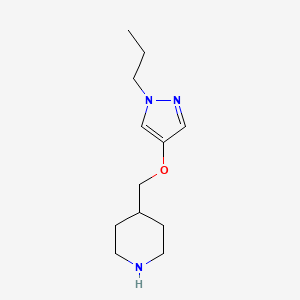
![4-Fluoro-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B1411917.png)
